molecular formula C18H14N2O5S B12870713 N-(4-Hydroxynaphthalen-1-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide

N-(4-Hydroxynaphthalen-1-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide

Cat. No.: B12870713
M. Wt: 370.4 g/mol
InChI Key: SAXNHUFPXUUFDU-UHFFFAOYSA-N
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Description

  • This compound is a sulfonamide derivative with a complex structure. Its systematic name reflects its substituents: a naphthalene ring, an oxazole ring, and a sulfonamide group.
  • The naphthalene moiety contributes aromaticity and potential biological activity.
  • Sulfonamides are known for their diverse pharmacological properties, including antibacterial, antitumor, and anti-inflammatory effects.
  • Preparation Methods

      Synthetic Routes: One synthetic approach involves the condensation of 4-hydroxynaphthalene-1-sulfonamide with 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride.

      Reaction Conditions: The reaction typically occurs in an appropriate solvent (e.g., DMF or DMSO) with a base (e.g., triethylamine) at room temperature.

      Industrial Production: While industrial-scale production details are scarce, laboratory-scale synthesis provides a foundation for further optimization.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with altered functional groups, affecting biological activity.

  • Scientific Research Applications

  • Mechanism of Action

      Targets: The compound likely interacts with kinases (e.g., VEGFR2, ALK, AKT1, ABL), affecting angiogenesis and cell proliferation.

      Pathways: It may modulate signaling pathways involved in tumor growth and vascular development.

  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features, such as the combination of naphthalene, oxazole, and sulfonamide.

      Similar Compounds: Explore related sulfonamides, oxazoles, or naphthalene derivatives.

    Remember that this compound’s full potential awaits further research and exploration

    Properties

    Molecular Formula

    C18H14N2O5S

    Molecular Weight

    370.4 g/mol

    IUPAC Name

    N-(4-hydroxynaphthalen-1-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide

    InChI

    InChI=1S/C18H14N2O5S/c1-20-15-8-6-11(10-17(15)25-18(20)22)26(23,24)19-14-7-9-16(21)13-5-3-2-4-12(13)14/h2-10,19,21H,1H3

    InChI Key

    SAXNHUFPXUUFDU-UHFFFAOYSA-N

    Canonical SMILES

    CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C4=CC=CC=C43)O)OC1=O

    Origin of Product

    United States

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